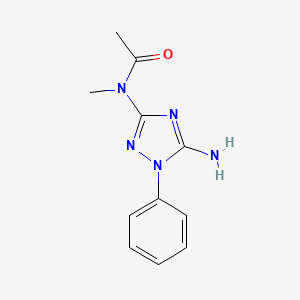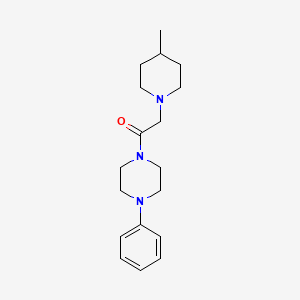![molecular formula C13H13N3O B5798957 1-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE](/img/structure/B5798957.png)
1-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE is a complex organic compound with a molecular formula of C14H15N3O . This compound belongs to the class of imidazo[1,2-a]benzimidazoles, which are known for their diverse biological activities and applications in various fields of science .
Preparation Methods
The synthesis of 1-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE typically involves the cyclization of quaternary salts obtained from 1-substituted benzimidazol-2-amines and 2-bromo-1-(5-nitrofuran-2-yl)ethan-1-one . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE undergoes various chemical reactions, including:
Scientific Research Applications
1-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects . The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
1-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE can be compared with other similar compounds such as:
2-Methyl-9H-imidazo[1,2-a]benzimidazole: This compound shares a similar core structure but differs in the substitution pattern, leading to different chemical and biological properties.
9-Substituted imidazo[1,2-a]benzimidazoles: These compounds have various substituents at the 9-position, which can significantly alter their reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(2,4-dimethylimidazo[1,2-a]benzimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-8-12(9(2)17)16-11-7-5-4-6-10(11)15(3)13(16)14-8/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMMPTPILSUWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=CC=CC=C3N(C2=N1)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-N-{2-[4-(2-ethylbutanoyl)piperazin-1-yl]ethyl}butanamide](/img/structure/B5798879.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5798889.png)
![N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B5798898.png)
![2-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B5798899.png)


![N-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B5798915.png)


![2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5798927.png)

![[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone](/img/structure/B5798968.png)

